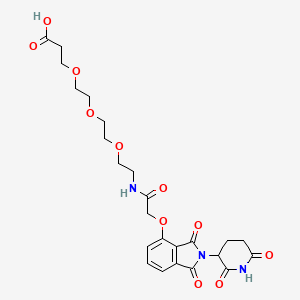
Thalidomide-O-acetamido-PEG3-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-PEG3-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a 3-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which leverages small molecules to induce protein degradation. The compound is designed for research purposes and is not intended for human consumption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG3-C2-acid involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This ligand is then conjugated with a 3-unit PEG linker. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-acetamido-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and nanotechnology
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-PEG3-C2-acid involves its role as a cereblon ligand in PROTAC technology. The compound binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: Similar structure but with a different functional group.
Thalidomide-O-amido-PEG-C2-NH2: Contains a shorter PEG linker
Uniqueness
Thalidomide-O-acetamido-PEG3-C2-acid is unique due to its specific combination of a thalidomide-based cereblon ligand and a 3-unit PEG linker. This structure provides it with distinct properties and applications, particularly in the field of PROTAC technology .
Eigenschaften
Molekularformel |
C24H29N3O11 |
|---|---|
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H29N3O11/c28-18-5-4-16(22(32)26-18)27-23(33)15-2-1-3-17(21(15)24(27)34)38-14-19(29)25-7-9-36-11-13-37-12-10-35-8-6-20(30)31/h1-3,16H,4-14H2,(H,25,29)(H,30,31)(H,26,28,32) |
InChI-Schlüssel |
QPERWGJEVGYYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


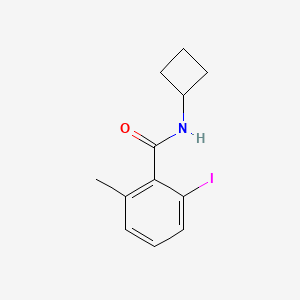

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14778129.png)
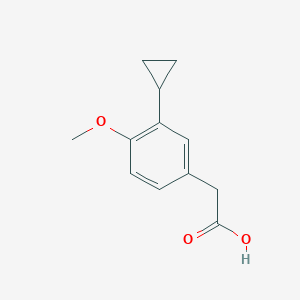
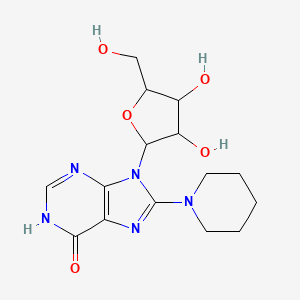
![Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
![4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
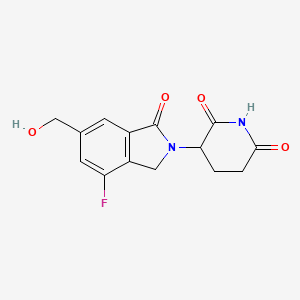
methyl}-2H-pyrrole](/img/structure/B14778183.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)

![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)
